molecular formula C44H88O2 B092664 Behenyl behenate CAS No. 17671-27-1

Behenyl behenate

Cat. No.: B092664
CAS No.: 17671-27-1
M. Wt: 649.2 g/mol
InChI Key: NJIMZDGGLTUCPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Behenyl behenate is synthesized through the esterification of behenic acid and behenyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include temperatures ranging from 70°C to 74°C .

Industrial Production Methods: In industrial settings, this compound is produced using high purity monoester wax derived from natural feedstock . The process involves the esterification of behenic acid and behenyl alcohol under controlled conditions to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Behenyl behenate primarily undergoes hydrolysis and saponification reactions. Hydrolysis involves breaking down the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of behenic acid and behenyl alcohol. Saponification is a specific type of hydrolysis that occurs in the presence of a strong base, such as sodium hydroxide, leading to the formation of soap and glycerol .

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), temperature around 70°C.

    Saponification: Sodium hydroxide, water, temperature around 70°C.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of Behenyl Behenate: this compound stands out due to its unique combination of behenic acid and behenyl alcohol, which provides both moisturizing and occlusive properties. This dual functionality makes it particularly effective in skincare formulations, where it helps to maintain skin hydration and barrier function .

Properties

IUPAC Name

docosyl docosanoate
Source PubChem
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InChI

InChI=1S/C44H88O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-46-44(45)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-43H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIMZDGGLTUCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H88O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0066242
Record name Behenyl behenate
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Molecular Weight

649.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Other Solid, Solid; [Sigma-Aldrich MSDS]
Record name Docosanoic acid, docosyl ester
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Record name Behenyl behenate
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CAS No.

17671-27-1
Record name Behenyl behenate
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Record name Behenyl behenate
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Record name Docosanoic acid, docosyl ester
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Record name Behenyl behenate
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Record name Docosyl docosanoate
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Record name BEHENYL BEHENATE
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Synthesis routes and methods

Procedure details

A four-necked round-bottom flask equipped with a stirrer, a thermocouple, and a nitrogen inlet tube was charged with 1 mole of behenic acid per 1 mole of behenyl alcohol. The ingredients in the flask were heated at 130° C. for 3 hours under a nitrogen atmosphere, to carry out an esterification reaction. The reaction product was purified with methyl ether, to give behenyl behenate. Here, the resulting compound had an acid value of 0.1 mgKOH/g, and a hydroxyl value of 1.2 mgKOH/g.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of behenyl behenate?

A1: this compound is a symmetrical diester wax composed of behenyl alcohol esterified with behenic acid. Its molecular formula is C44H86O2, and its molecular weight is 639.1 g/mol. While specific spectroscopic data is not provided in the given research papers, characteristic peaks in infrared spectroscopy (IR) would be expected for the C=O and C-H bonds present in the ester and alkyl chains, respectively.

Q2: How does this compound affect the properties of candelilla wax in cosmetic formulations?

A2: Research has shown that incorporating this compound significantly enhances the gel hardness of candelilla wax []. When mixed at a ratio of 70:30 (candelilla wax:this compound), the gel hardness increased fourfold compared to pure candelilla wax gel. This enhancement is attributed to a change in the internal structure of the gel. Scanning electron microscopy revealed that the addition of this compound transforms the heterogeneous spherical clusters of candelilla wax into a more homogeneous card-house structure composed of plate crystals, similar to the structure observed in paraffin wax gel []. This structural change contributes to the increased hardness.

Q3: What is the significance of this compound's molecular structure in its interaction with candelilla wax?

A3: The long alkyl chains of both this compound and candelilla wax promote strong intermolecular interactions, specifically van der Waals forces. These forces contribute to the solid nature of both waxes at room temperature. When combined, the long, symmetrical structure of this compound likely facilitates its integration into the candelilla wax matrix, leading to a denser, more organized structure that enhances hardness []. This effect is not observed with shorter chain esters or the individual components of this compound, suggesting the importance of both chain length and the diester structure.

Q4: Beyond cosmetics, what other applications might this compound have based on its observed properties?

A4: The ability of this compound to modify the texture and consistency of candelilla wax, along with its plant-derived origin, suggests potential applications in various fields. For example, it could be explored as an additive in pharmaceutical formulations to modulate drug release from lipid-based drug delivery systems. Its presence in Cenchrus biflorus Roxb. [] also hints at potential biological activities that warrant further investigation. Furthermore, its ability to diffuse through polyethylene [] makes it a candidate for applications involving controlled release or barrier properties.

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